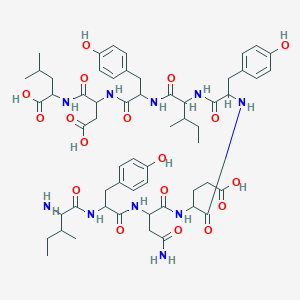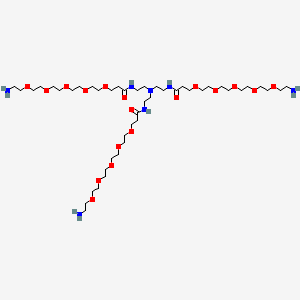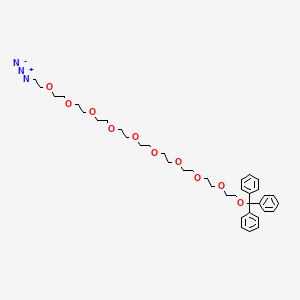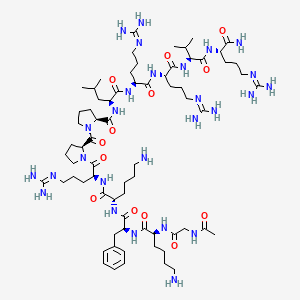
UDM-001651
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDM-001651 is a potent, selective, and orally bioavailable protease-activated receptor 4 (PAR4) antagonist . It shows antiplatelet potency in a γ-thrombin-induced platelet-rich plasma aggregation assay .
Molecular Structure Analysis
The molecular formula of UDM-001651 is C28H23N3O5S . It has a molecular weight of 513.56 . For a detailed 2D structure, please refer to the source .Chemical Reactions Analysis
While specific chemical reactions involving UDM-001651 are not available, it’s known that this compound was identified from a high-throughput screening hit .Aplicaciones Científicas De Investigación
Universal Design for Learning (UDL) and Its Impact on Education UDL is recognized as a beneficial framework for curriculum design, addressing the diverse needs of students, including those with intellectual disabilities. It's applied to create inclusive educational settings, and while it's shown promise, the field is still exploring its full potential. Research emphasizes the need for further investigation to solidify how UDL can be integrated with evidence-based practices and schoolwide initiatives to support students with intellectual disabilities (Rao, Smith, & Lowrey, 2017). Furthermore, a meta-analysis highlights UDL's effectiveness in improving the learning process for all students, though its impact on educational outcomes warrants more research (Capp, 2017).
Machine Learning and Data Mining in Health Sciences The integration of machine learning and data mining methods in health sciences, including diabetes research, is pivotal. These methods are crucial for transforming genetic data and clinical information into valuable knowledge, aiding in diagnosis, understanding of diabetic complications, and healthcare management. The majority of the employed algorithms are supervised learning approaches, with support vector machines being notably effective. This utilization of machine learning and data mining showcases their potential in advancing our understanding and management of diseases like diabetes mellitus (Kavakiotis et al., 2017).
Urban Digitalization and Smart City Applications Urban Digitalization Index (UDI) values have been calculated to rank cities based on their digitalization levels. This study emphasizes the increasing significance of digital Smart City applications in delivering city services effectively. It proposes digitalizing city services according to the needs of the Z-Generation, indicating the transformation of cities is not just technological but spans across generations (Çoruh, 2022).
Machine Learning in Urban Drainage Systems Machine learning technology is reshaping urban drainage systems (UDSs), addressing significant challenges and advancing model performance, efficiency, and scientific insights. This review suggests that machine learning can be pivotal in enhancing operations, management, and maintenance of UDSs. It emphasizes the need for further research to fully exploit the potential of machine learning in this domain (Kwon & Kim, 2021).
Direcciones Futuras
Propiedades
Número CAS |
1477497-01-0 |
|---|---|
Nombre del producto |
UDM-001651 |
Fórmula molecular |
C28H23N3O5S |
Peso molecular |
513.568 |
Nombre IUPAC |
6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3 |
Clave InChI |
LFOIDLOIBZFWDO-UHFFFAOYSA-N |
SMILES |
COC1=NN2C(S1)=NC(C3=CC4=C(OCC5=CC=CC(OCC6=CC=CC=C6)=C5)C=C(OC)C=C4O3)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UDM-001651; UDM 001651; UDM001651; UDM-1651; UDM 1651; UDM1651; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















